molecular formula C21H25N3O2S B3905951 3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide

3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide

Cat. No.: B3905951
M. Wt: 383.5 g/mol
InChI Key: ZKLNAUGPONUWIL-VAWYXSNFSA-N
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Description

3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide is a complex organic compound featuring a benzothiazole moiety, a piperidine ring, and a cyclopropyl group. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide is unique due to its combination of a benzothiazole moiety, a piperidine ring, and a cyclopropyl group

Properties

IUPAC Name

3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-19(22-16-8-9-16)10-7-15-4-3-13-24(14-15)21(26)12-11-20-23-17-5-1-2-6-18(17)27-20/h1-2,5-6,11-12,15-16H,3-4,7-10,13-14H2,(H,22,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLNAUGPONUWIL-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=NC3=CC=CC=C3S2)CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=NC3=CC=CC=C3S2)CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide
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3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide
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3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide
Reactant of Route 4
3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide
Reactant of Route 5
3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide
Reactant of Route 6
Reactant of Route 6
3-[1-[(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoyl]piperidin-3-yl]-N-cyclopropylpropanamide

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